
4-iodo-N,N,3-trimethylbenzamide
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Overview
Description
4-iodo-N,N,3-trimethylbenzamide is an organic compound characterized by the presence of an iodine atom attached to a benzamide structure with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N,N,3-trimethylbenzamide typically involves the iodination of N,N,3-trimethylbenzamide. One common method is to dissolve N,N,3-trimethylbenzamide in a suitable solvent such as ethanol or dichloromethane, and then react it with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N,N,3-trimethylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N,N,3-trimethylbenzamide, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
Pharmaceutical Development
4-Iodo-N,N,3-trimethylbenzamide is recognized for its potential as a precursor in the synthesis of novel drug candidates. Its unique structural properties allow it to serve as a scaffold for developing targeted therapies. One notable application is its role in synthesizing 4-iodo-3-nitrobenzamide , also known as Iniparib, which is currently undergoing clinical trials for the treatment of breast cancer. Iniparib acts as an inhibitor of poly-ADP-ribose polymerase (PARP), a target implicated in cancer cell repair mechanisms .
Case Study: Iniparib
- Mechanism : Inhibits PARP, leading to increased DNA damage in cancer cells.
- Clinical Trials : Evaluated for efficacy in treating triple-negative breast cancer.
- Results : Preliminary studies indicate potential benefits, although further research is needed to confirm efficacy and safety .
Material Science
In material science, this compound contributes to the formulation of advanced materials such as polymers and coatings. Its chemical stability and performance characteristics make it suitable for applications requiring specific mechanical and thermal properties.
Applications in Material Science
- Polymers : Used as a monomer or additive to enhance properties like strength and durability.
- Coatings : Functions as a component in protective coatings that require resistance to environmental degradation.
Analytical Chemistry
The compound is also valuable in analytical chemistry as a standard for quantifying similar compounds in complex mixtures. This application is critical for quality control processes in pharmaceutical manufacturing.
Analytical Applications
- Standardization : Acts as a reference material in chromatographic methods.
- Quality Control : Ensures consistency and purity of pharmaceutical products by aiding in the identification and quantification of active ingredients.
Biotechnology
In biotechnology, this compound plays a role in designing bioconjugates that enhance the efficacy of biomolecules used in therapeutic applications, including drug delivery systems.
Biotechnology Applications
- Drug Delivery Systems : Improves the targeting of drugs to specific tissues or cells.
- Bioconjugation : Facilitates the attachment of therapeutic agents to biological molecules.
Data Table: Summary of Applications
Application Area | Specific Use Cases | Notable Compounds |
---|---|---|
Pharmaceutical | Precursor for drug synthesis | Iniparib |
Material Science | Monomers/additives for polymers and coatings | Various polymer formulations |
Analytical Chemistry | Reference standards for quantification | Quality control standards |
Biotechnology | Bioconjugates for enhanced drug delivery | Various therapeutic agents |
Mechanism of Action
The mechanism by which 4-iodo-N,N,3-trimethylbenzamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can play a crucial role in these interactions, often enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-N,N-diphenylbenzamide
- 3-iodo-N,N,4-trimethylbenzamide
- 4-iodo-N,N,2-trimethylbenzamide
Uniqueness
4-iodo-N,N,3-trimethylbenzamide is unique due to the specific positioning of the iodine atom and the three methyl groups on the benzamide structure. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-iodo-N,N,3-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7-6-8(4-5-9(7)11)10(13)12(2)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMAPBHRCNNEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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